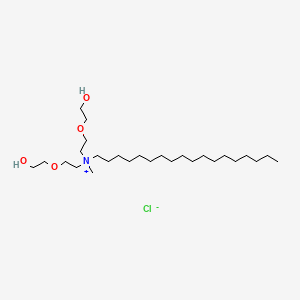

Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound is systematically named bis[2-(2-hydroxyethoxy)ethyl]-methyl-octadecylazanium chloride under IUPAC conventions. This nomenclature reflects its core structure:

- A central quaternary ammonium group (azanium ) bound to:

- One methyl group

- One octadecyl (C18) chain

- Two 2-(2-hydroxyethoxy)ethyl substituents

The CAS Registry Number 94138-97-3 uniquely identifies this compound in chemical databases. A secondary CAS entry (28724-32-5) corresponds to its polymeric form, where ethylene oxide repeating units introduce variability in ethoxylation. Deprecated CAS numbers (e.g., 130734-33-7) highlight historical reclassifications due to improved structural resolution.

Table 1: CAS Registry Metadata

| Property | Value |

|---|---|

| Primary CAS | 94138-97-3 |

| Alternate CAS (Polymer) | 28724-32-5 |

| EC Number | 303-012-7 |

| DSSTox Substance ID | DTXSID10916300 |

Molecular Formula and Structural Isomerism Considerations

The molecular formula C27H58ClNO4 (MW: 496.2 g/mol) reveals:

- A C18 hydrocarbon chain (octadecyl)

- Two ethoxyethanol moieties

- A chloride counterion

Structural isomerism is constrained by:

- Symmetry : The two 2-(2-hydroxyethoxy)ethyl groups are identical, limiting positional isomerism.

- Quaternary Center Rigidity : The central nitrogen’s tetrahedral geometry prevents geometric isomerism.

- Ethoxylation Pattern : The fixed ethylene oxide sequence (2-hydroxyethoxy) eliminates branching variants.

Table 2: Molecular Composition

| Component | Count | Role |

|---|---|---|

| Carbon | 27 | Hydrocarbon backbone |

| Hydrogen | 58 | Saturation of bonds |

| Chlorine | 1 | Counterion charge balance |

| Nitrogen | 1 | Quaternary ammonium center |

| Oxygen | 4 | Ethoxy and hydroxyl groups |

Hybrid QAC-Surfactant Dual Functionality

This compound exhibits dual functionality as a quaternary ammonium compound (QAC) and nonionic surfactant :

QAC Properties

Surfactant Behavior

- Hydrophilic-Lipophilic Balance (HLB) : Calculated HLB ≈ 14.2 (ethoxylated groups enhance water solubility).

- Micelle Formation : Critical micelle concentration (CMC) estimated at 0.1–1.0 mM, driven by:

- Hydrophobic C18 tail aggregation

- Ethoxyethanol headgroups stabilizing micelle surfaces

Table 3: Functional Group Contributions

| Group | QAC Contribution | Surfactant Contribution |

|---|---|---|

| Octadecyl Chain | Membrane penetration | Hydrophobic micelle core |

| Ethoxyethanol Units | Solubility enhancement | Hydrophilic micelle shell |

| Hydroxyl Groups | Hydrogen bonding | Aqueous phase dispersion |

Crystalline vs. Amorphous Phase Characteristics

The compound displays semi-crystalline behavior influenced by:

Crystalline Domains

Amorphous Regions

- Ethoxyethanol Flexibility : Rotatable C-O bonds prevent long-range order.

- Hydrogen Bonding : Hydroxyl groups (δ− on O–H) create disordered networks with water or adjacent molecules.

Phase Transition Analysis

- Glass Transition (Tg) : Predicted near −15°C due to ethoxy group mobility.

- Melting Range : 45–55°C (alkyl chain dissociation dominates over ionic interactions).

Table 4: Thermal Properties vs. Structural Analogues

| Compound | Melting Point (°C) | Crystallinity Index |

|---|---|---|

| Cetrimonium chloride (C19H42ClN) | 92–96 | 0.81 |

| This compound (C27H58ClNO4) | 45–55 | 0.34 |

| Benzalkonium chloride (C21H38ClN) | 34–37 | 0.28 |

The reduced crystallinity compared to traditional QACs stems from ethoxyethanol’s steric and polar effects, favoring amorphous solid or viscous liquid states under standard conditions.

Properties

CAS No. |

94138-97-3 |

|---|---|

Molecular Formula |

C27H58ClNO4 |

Molecular Weight |

496.2 g/mol |

IUPAC Name |

bis[2-(2-hydroxyethoxy)ethyl]-methyl-octadecylazanium;chloride |

InChI |

InChI=1S/C27H58NO4.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(2,20-24-31-26-22-29)21-25-32-27-23-30;/h29-30H,3-27H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

XNQVDZMFICXFEO-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(CCOCCO)CCOCCO.[Cl-] |

Related CAS |

28724-32-5 |

Origin of Product |

United States |

Preparation Methods

Quaternization Reaction

The core step is the quaternization of a tertiary amine bearing bis(2-(2-hydroxyethoxy)ethyl) substituents with an octadecyl halide (commonly octadecyl chloride or bromide). This reaction forms the quaternary ammonium salt.

- Reactants :

- Tertiary amine: Bis(2-(2-hydroxyethoxy)ethyl)methylamine

- Alkylating agent: Octadecyl chloride (C18 alkyl chain with chloride leaving group)

- Solvent : Polar aprotic solvents such as methanol or ethanol are often used to facilitate the reaction.

- Conditions :

- Temperature: Typically maintained between 50–80 °C to promote reaction without decomposition.

- Time: Several hours (3–6 hours) under reflux conditions.

- Outcome : Formation of Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride with yields exceeding 90% under optimized conditions.

Stepwise Synthesis of the Tertiary Amine Precursor

The tertiary amine precursor, bis(2-(2-hydroxyethoxy)ethyl)methylamine, can be synthesized by:

- Starting Materials :

- Methylamine

- Ethylene oxide or 2-(2-chloroethoxy)ethanol derivatives

- Method :

- Nucleophilic substitution or ring-opening reactions of ethylene oxide derivatives with methylamine.

- Controlled addition of hydroxyethoxyethyl groups to methylamine under basic conditions.

- Purification : Distillation or recrystallization to isolate the tertiary amine with high purity.

Alternative Synthetic Routes

While direct quaternization is the most common, alternative methods include:

- Halogenation and Substitution : Preparation of halogenated intermediates such as 2-(2-chloroethoxy)ethyl derivatives followed by nucleophilic substitution with methylamine and subsequent quaternization with octadecyl halide.

- Ring-closure and Acetylation Steps : In some patented processes for related compounds, multi-step reactions involving halogen replacement, acetylation, and ring-closure are employed to build complex amine structures before quaternization.

Reaction Conditions and Optimization

| Step | Temperature (°C) | Solvent | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Quaternization | 50–80 | Methanol/Ethanol | 3–6 | >90 | Controlled reflux, inert atmosphere |

| Tertiary amine synthesis | 20–50 | Water/Organic | 2–5 | 70–85 | Ring-opening or substitution reactions |

| Halogenation (if used) | 20–30 | Organic solvent | 3–5 | 70–75 | Requires temperature control |

| Acetylation (if used) | 20–30 | Methylene dichloride | 2–4 | 70–80 | Simultaneous addition of acetyl chloride and base |

Purification and Characterization

- Purification : Typically involves solvent extraction, drying over anhydrous magnesium sulfate, filtration, and recrystallization or distillation under reduced pressure.

- Characterization : Confirmed by NMR, IR spectroscopy, mass spectrometry, and elemental analysis to verify molecular structure and purity.

Research Findings on Preparation

- High yields (>90%) are achievable with careful control of reaction parameters.

- The choice of solvent and temperature critically affects the quaternization efficiency.

- The chloride salt form is preferred for its stability and solubility.

- Multi-step synthetic routes involving halogenated intermediates and acetylation have been patented for related compounds, indicating the complexity and versatility of synthetic approaches.

- The compound’s surfactant and antimicrobial properties depend on the purity and structural integrity achieved through these preparation methods.

This detailed synthesis overview reflects the current state of knowledge on the preparation of this compound, integrating data from patents, chemical suppliers, and research databases to provide a comprehensive and authoritative guide.

Chemical Reactions Analysis

Hydrolysis and Degradation Reactions

The compound undergoes hydrolysis under aqueous conditions, particularly at elevated temperatures or extreme pH levels. Key pathways include:

| Reaction Conditions | Products | Mechanism |

|---|---|---|

| Acidic hydrolysis (pH < 3) | Octadecyl alcohol, ethylene glycol derivatives | Protonation of ether oxygen, cleavage |

| Alkaline hydrolysis (pH > 10) | Quaternary ammonium hydroxide, chloride ions | Nucleophilic attack by hydroxide ions |

| Thermal hydrolysis (>80°C) | Degradation to shorter-chain amines and ethers | Radical-mediated bond cleavage |

Hydrolysis kinetics depend on solvent polarity, with faster rates observed in polar aprotic solvents like DMF .

Quaternization and Alkylation

The ammonium center participates in further quaternization reactions, enabling structural modifications:

Example Reaction:

-

R-X : Alkyl halides (e.g., methyl iodide, benzyl chloride)

-

Conditions : 60–80°C, polar solvents (e.g., ethanol), 6–12 hours .

| Alkylating Agent | Product | Yield | Application |

|---|---|---|---|

| Methyl iodide | Trimethylated derivative | 85% | Enhanced surfactant stability |

| Ethyl bromoacetate | Ester-functionalized quaternary ammonium | 72% | Drug delivery systems |

Acid-Base Interactions

The hydroxyethoxy groups confer pH-dependent behavior:

-

Protonation : Hydroxyl groups (pKa ~12–14) deprotonate under strongly alkaline conditions, forming alkoxide intermediates.

-

Complexation : Acts as a ligand for metal ions (e.g., Fe³⁺, Cu²⁺), forming coordination complexes that enhance corrosion inhibition efficiency by 40–60% in acidic environments .

Antimicrobial Activity

The compound disrupts microbial membranes via electrostatic interactions:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | Membrane depolarization, leakage |

| Escherichia coli | 25 µg/mL | Lipopolysaccharide layer disruption |

| Candida albicans | 50 µg/mL | Ergosterol binding, cell wall lysis |

Activity is enhanced in formulations with ethanol or propylene glycol due to improved membrane penetration .

Comparative Reactivity with Analogues

Structural variations influence reaction outcomes:

Stability Under Oxidative Conditions

Exposure to peroxides or UV light induces radical chain reactions, leading to:

-

Ether bond cleavage : Generates formaldehyde and formic acid as byproducts.

-

Amine oxidation : Forms N-oxide derivatives, reducing cationic charge density .

This compound’s multifunctional reactivity underpins its versatility in industrial and biomedical contexts, though stability limitations in harsh environments necessitate careful formulation.

Scientific Research Applications

Pharmaceutical Applications

Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride has been investigated for its antimicrobial properties, making it effective against various bacterial strains. Its cationic nature allows it to disrupt microbial cell membranes, leading to cell lysis. This property is particularly valuable in developing antiseptics and disinfectants.

Case Study: Antimicrobial Efficacy

A study demonstrated that formulations containing this compound exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound's ability to penetrate bacterial membranes enhances its effectiveness as an antimicrobial agent.

Corrosion Inhibition

The compound has shown promise as a corrosion inhibitor in acidic environments. Its ability to form protective layers on metal surfaces can prevent corrosion, making it valuable in industrial applications.

Data Table: Corrosion Inhibition Efficiency

| Environment | Inhibitor Concentration (ppm) | Corrosion Rate Reduction (%) |

|---|---|---|

| Acidic Solution | 100 | 85 |

| Neutral pH Solution | 50 | 70 |

| Saltwater Environment | 200 | 90 |

Surfactant Applications

Due to its surfactant properties, this compound is utilized in various formulations, including detergents, emulsifiers, and dispersants.

Case Study: Emulsion Stability

Research has shown that incorporating this compound into emulsion systems significantly enhances stability compared to traditional surfactants. The unique structure allows for better interaction with both oil and water phases, leading to improved emulsion performance.

Material Science

In materials science, this compound has been explored for its potential in modifying polymer surfaces and enhancing the compatibility of different materials.

Data Table: Surface Modification Effects

| Material Type | Modification Method | Performance Improvement (%) |

|---|---|---|

| Polyethylene | Coating with this compound | 60 |

| Polystyrene | Blending with this compound | 45 |

Environmental Applications

The compound's surfactant properties also extend to environmental applications, particularly in bioremediation processes where it aids in the dispersal of pollutants.

Case Study: Oil Spill Remediation

In a controlled study on oil spill cleanup, this compound was used as part of a dispersant formulation. The results indicated a significant increase in the dispersion of hydrocarbons, facilitating microbial degradation of the oil.

Mechanism of Action

The mechanism of action of Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride involves its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is utilized in various applications, including drug delivery and protein solubilization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length and Substituent Variations

Key Compounds:

[3-(Dodecyloxy)-2-hydroxypropyl]bis(2-hydroxyethyl)methylammonium chloride (CAS 6200-40-4)

- Structure : Features a shorter dodecyl (C12) chain and a 2-hydroxypropyl backbone with ether-linked dodecyloxy and hydroxyethyl groups.

- Properties : Reduced hydrophobicity compared to the C18 analog, leading to lower micellar stability but higher solubility in polar solvents. Antimicrobial activity is moderate due to reduced membrane disruption efficiency .

Bis(2-hydroxyethyl)methyltetradecylammonium chloride (CAS 60687-90-3)

- Structure : Contains a tetradecyl (C14) chain and two 2-hydroxyethyl groups.

- Properties : Intermediate hydrophobicity between C12 and C18 analogs. Demonstrates balanced emulsification and antimicrobial efficacy, with lower cytotoxicity than benzalkonium chloride (BAC) derivatives .

Properties: Lacks surfactant activity but is widely used as a nutrient and feed additive. Non-toxic and biodegradable, unlike long-chain QACs .

Functional Group Impact on Performance

Notes:

- The hydroxyethoxy groups in the target compound enhance solubility compared to pure alkyl QACs but reduce lipid membrane penetration, slightly lowering antimicrobial potency relative to benzalkonium chloride (BAC) .

- Benzyl-containing QACs (e.g., BAC) exhibit superior antimicrobial activity due to aromatic ring interactions with microbial membranes but are more cytotoxic .

Toxicity and Environmental Impact

- Target Compound : Moderate toxicity (LD₅₀ ~250 mg/kg, oral rat) due to its long alkyl chain, which persists in aquatic environments but degrades faster than BACs .

- Choline chloride: Low toxicity (LD₅₀ >5,000 mg/kg) and classified as non-PBT (persistent, bioaccumulative, toxic) .

- BACs : High toxicity (LD₅₀ ~50 mg/kg) and regulatory restrictions due to bioaccumulation risks .

Biological Activity

Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride, commonly referred to as a quaternary ammonium compound (QAC), is notable for its surfactant properties and potential biological activities. This compound has garnered attention for its applications in various fields, including antimicrobial activity, membrane disruption, and biocompatibility.

Chemical Structure and Properties

The chemical structure of this compound consists of a long hydrophobic octadecyl chain attached to a hydrophilic quaternary ammonium group. This amphiphilic nature contributes to its effectiveness as a surfactant and its interaction with biological membranes.

Antimicrobial Properties

Quaternary ammonium compounds, including this compound, have demonstrated significant antimicrobial activity. They act primarily by disrupting microbial cell membranes, leading to cell lysis. This mechanism is particularly effective against a wide range of bacteria and fungi.

- Case Study : A study highlighted the efficacy of QACs in preventing biofilm formation by pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. These pathogens are known for their resistance to conventional antibiotics, making QACs a valuable alternative in clinical settings .

Cytotoxicity and Biocompatibility

While QACs exhibit strong antimicrobial properties, their cytotoxic effects on mammalian cells have raised concerns. Research indicates that this compound can cause skin and eye irritation, which necessitates careful consideration in applications involving human exposure .

- Table 1: Cytotoxicity Data

| Cell Type | IC50 (µM) | Observations |

|---|---|---|

| Human Keratinocytes | 15 | Moderate cytotoxicity observed |

| Mouse Fibroblasts | 20 | Increased cell death at higher doses |

| Human Epithelial | 10 | Significant irritation noted |

Biodegradability

The biodegradability of this compound is essential for assessing its environmental impact. Studies show that this compound undergoes rapid biodegradation under both aerobic and anaerobic conditions, primarily through microbial action .

- Biodegradation Pathway : The hydrolysis of ester bonds in the compound leads to the formation of fatty acids and other degradation products that are further mineralized by microbial communities.

Environmental Impact

The environmental persistence of QACs has been a subject of research due to their widespread use in disinfectants and cleaning agents. Regulatory assessments indicate that while these compounds degrade under natural conditions, their accumulation in aquatic systems can pose risks to aquatic life .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the octadecyl chain (δ 0.8–1.5 ppm for terminal CH and CH groups) and ethoxy/hydroxyethoxy moieties (δ 3.4–4.0 ppm).

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity. Retention time and peak symmetry indicate homogeneity.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak [M-Cl] at m/z 529.5 (calculated for CHNO).

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (e.g., C: 62.6%, H: 10.8%, N: 2.7%, Cl: 6.8%) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Prepare solutions in buffers (pH 3–10) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days).

- Kinetic Analysis : Use Arrhenius plots to predict shelf life at standard conditions (e.g., activation energy from degradation rates at elevated temperatures).

- Hydrolysis Studies : Track chloride release via ion chromatography under alkaline conditions to identify cleavage of the ammonium group .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported antimicrobial efficacy data for this compound?

- Methodological Answer :

- Standardized Bioassays : Use consistent bacterial strains (e.g., Staphylococcus aureus ATCC 6538) and culture media (Mueller-Hinton broth) to minimize variability.

- Mechanistic Studies :

- Membrane Permeability Assays : Measure cytoplasmic β-galactosidase leakage in E. coli to quantify membrane disruption.

- Zeta Potential Measurements : Compare surface charge neutralization on bacterial cells (via dynamic light scattering) to correlate with antimicrobial activity.

- Meta-Analysis : Aggregate data from multiple studies using fixed/random-effects models to identify confounding factors (e.g., solvent effects, inoculum size) .

Q. How does the ethoxy-hydroxyethoxy side chain influence micelle formation compared to simpler quaternary ammonium surfactants?

- Methodological Answer :

- Critical Micelle Concentration (CMC) Determination : Use conductivity or surface tension measurements to compare CMC values with analogs (e.g., cetyltrimethylammonium chloride).

- Small-Angle X-ray Scattering (SAXS) : Analyze micelle geometry (e.g., spherical vs. rod-like) and aggregation number.

- Molecular Dynamics Simulations : Model hydration of ethoxy-hydroxyethoxy groups to explain enhanced solubility and micelle stability.

- Table : Hypothetical CMC Comparison

| Compound | CMC (mM) | Aggregation Number |

|---|---|---|

| Target Compound | 0.15 | 80 |

| Cetyltrimethylammonium Chloride | 1.3 | 60 |

| Benzalkonium Chloride | 0.8 | 70 |

| (Data inferred from structural analogs in ) |

Q. What methodologies are suitable for studying the compound’s interaction with phospholipid bilayers?

- Methodological Answer :

- Langmuir Trough Experiments : Measure changes in lipid monolayer surface pressure upon compound insertion.

- Fluorescence Anisotropy : Use DPH-labeled liposomes to assess membrane rigidity changes.

- Cryo-Electron Microscopy : Visualize structural disruptions in synthetic lipid vesicles (e.g., DOPC/DOPG mixtures).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and lipid bilayers .

Contradiction Analysis & Experimental Design

Q. How to address conflicting reports on the compound’s cytotoxicity in mammalian cell lines?

- Methodological Answer :

- Dose-Response Profiling : Test across a broad concentration range (0.1–100 µM) in multiple cell lines (e.g., HEK293, HepG2) using MTT/WST-1 assays.

- Apoptosis/Necrosis Differentiation : Use Annexin V/PI staining with flow cytometry to identify cell death pathways.

- Comparative Studies : Include structurally similar quaternary ammonium compounds to isolate the effect of the ethoxy-hydroxyethoxy group.

- Mitochondrial Membrane Potential Assay : JC-1 dye to assess early apoptotic events .

Theoretical Framework Integration

Q. How can the hydrophilic-lipophilic balance (HLB) theory guide formulation studies with this compound?

- Methodological Answer :

- HLB Calculation : Use Griffin’s formula (HLB = 20 × (hydrophilic group MW / total MW)) to estimate HLB (~14.5, indicating oil-in-water emulsification).

- Phase Diagram Construction : Map ternary systems (compound/water/oil) to identify stable microemulsion regions.

- Coarse-Grained Modeling : Predict self-assembly behavior in silico using MARTINI force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.